5'-O-(4,4'-Dimethoxytrityl)thymidine

Übersicht

Beschreibung

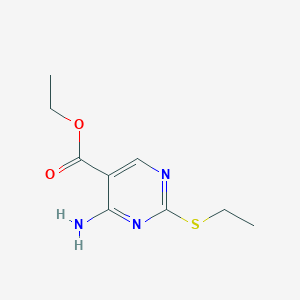

5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-T) is a synthetic nucleoside analogue of thymidine, a nucleoside found in DNA and RNA. 5'-O-DMT-T is used as a reagent in organic synthesis and as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives. It is also used in the study of enzymatic and chemical modifications of nucleic acids. This article will discuss the synthesis method of 5'-O-DMT-T, its scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis of Polynucleotides

5’-O-(4,4’-Dimethoxytrityl)thymidine is used in the solid-phase synthesis of polynucleotides . This process involves the creation of long chains of nucleotides, which are the building blocks of DNA and RNA. The solid-phase synthesis method allows for the precise control over the sequence of nucleotides, making it a valuable tool in genetic research and biotechnology .

Synthesis of Polythymidylic Acids

This compound is also used in the synthesis of polythymidylic acids by the block coupling phosphotriester method . Polythymidylic acids are polymers of the nucleotide thymidine, and they play a crucial role in biological research, particularly in the study of RNA structure and function .

Stereoselective Synthesis of 3’-Deoxy-3’-Threo-Hydroxymethyl Nucleoside

5’-O-(4,4’-Dimethoxytrityl)thymidine is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound is a modified nucleoside and can be incorporated into oligodeoxynucleotides . It’s an important tool in the development of new therapeutic agents .

Antiviral Research

This compound is used as a research tool in antiviral studies . By studying how this compound interacts with viral components, researchers can gain insights into the mechanisms of viral replication and develop new strategies for antiviral therapy .

Anticancer Research

5’-O-(4,4’-Dimethoxytrityl)thymidine is also used in anticancer studies . It can be used to study the mechanisms of DNA replication and repair, which are often disrupted in cancer cells. This can lead to the development of new cancer therapies .

Biochemical Research

In biochemical research, this compound is used to study the properties of enzymes that interact with DNA . By understanding how these enzymes interact with 5’-O-(4,4’-Dimethoxytrityl)thymidine, researchers can gain insights into the fundamental processes of life at the molecular level .

Wirkmechanismus

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)thymidine (also known as DMT-T) is the nucleic acid structure within cells . It is used in the synthesis of polynucleotides and polythymidylic acids .

Mode of Action

DMT-T is a modified nucleoside that is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It interacts with its targets by being incorporated into the growing oligonucleotide chain during synthesis .

Biochemical Pathways

DMT-T is involved in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . This affects the downstream processes of DNA replication, transcription, and translation.

Pharmacokinetics

Like other nucleosides, it is expected to have good bioavailability as it can be incorporated into cells during nucleic acid synthesis .

Result of Action

The incorporation of DMT-T into oligonucleotides can result in the formation of modified nucleic acids. This can have various effects at the molecular and cellular levels, depending on the specific sequence and structure of the oligonucleotides .

Action Environment

The action of DMT-T can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat, and thus, it should be stored under inert gas at a temperature of 2-8°C . The efficacy and stability of DMT-T can also be affected by the conditions under which the nucleic acid synthesis reactions are carried out.

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTJZUKVKGZHAD-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074961 | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 5'-O-Dimethyltritylthymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

5'-O-(4,4'-Dimethoxytrityl)thymidine | |

CAS RN |

40615-39-2 | |

| Record name | 5′-O-(4,4′-Dimethoxytrityl)thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-Dimethyltritylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-(p,p'-dimethoxytrityl)thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary role of 5'-O-(4,4'-Dimethoxytrityl)thymidine in oligonucleotide synthesis?

A1: 5'-O-(4,4'-Dimethoxytrityl)thymidine acts as a building block in oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group serves as a protecting group for the 5'-hydroxyl group of thymidine. This protection is crucial for the controlled and stepwise addition of nucleotides during oligonucleotide chain assembly. [, , , , ]

Q2: How is the 4,4'-dimethoxytrityl group removed after a coupling step in oligonucleotide synthesis?

A2: The 4,4'-dimethoxytrityl (DMT) group is acid-labile and can be selectively removed using mild acidic conditions, typically with a weak acid like trichloroacetic acid or dichloroacetic acid in an appropriate solvent. This deprotection step exposes the 5'-hydroxyl group for the next round of nucleotide coupling. [, , ]

Q3: Can you elaborate on the use of alternative protecting groups in oligonucleotide synthesis, as mentioned in the research?

A3: Research has explored alternative protecting groups for the phosphate group in oligonucleotide synthesis. One example is the 2-benzamidoethyl group and its derivatives. These groups offer varying degrees of stability and can be cleaved under specific conditions using concentrated ammonium hydroxide. This allows for fine-tuning the deprotection process during oligonucleotide synthesis. []

Q4: The research mentions the use of 5'-O-(4,4'-Dimethoxytrityl)thymidine in conjunction with "soluble supports." What are these soluble supports and what advantages do they offer?

A4: Soluble supports, such as those derived from pentaerythrityl or cyclodextrins, provide an alternative to traditional solid-phase oligonucleotide synthesis. These supports allow for oligonucleotide assembly in solution, potentially simplifying purification steps. The oligonucleotide remains attached to the soluble support throughout the synthesis and can be cleaved off at the end. [, ]

Q5: Are there any examples of 5'-O-(4,4'-Dimethoxytrityl)thymidine being used in the synthesis of modified oligonucleotides?

A5: Yes, the research shows 5'-O-(4,4'-Dimethoxytrityl)thymidine being employed in the synthesis of a PNA-DNA hybrid. In this case, it was used alongside a PNA building block to create an oligonucleotide with a mixed backbone. This highlights the versatility of this compound in synthesizing diverse oligonucleotide structures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)